(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18027092
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFNO |
|---|---|
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | (3S)-3-(3-fluorophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1 |
| Standard InChI Key | KIOIQSJHJSONKS-PPHPATTJSA-N |
| Isomeric SMILES | C1CNC[C@H]1OC2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1CNCC1OC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 3-fluorophenoxy group. The S-configuration at the stereocenter confers distinct spatial orientation to the molecule, influencing its interactions with biological targets. Key structural attributes include:
Molecular Geometry
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Pyrrolidine ring: Adopts an envelope conformation, with the nitrogen atom at the "flap" position.
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3-Fluorophenoxy moiety: The fluorine atom at the meta position of the phenyl ring creates electronic asymmetry, enhancing dipole interactions.
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Hydrochloride salt: Improves solubility in polar solvents compared to the free base form.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFNO |
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | (3S)-3-(3-fluorophenoxy)pyrrolidine; hydrochloride |
| Canonical SMILES | C1CNCC1OC2=CC(=CC=C2)F.Cl |
| Topological Polar Surface Area | 29.5 Ų |
The InChIKey KIOIQSJHJSONKS-PPHPATTJSA-N uniquely identifies the stereoisomer, distinguishing it from related compounds like (3R)-3-(4-fluorophenyl)pyrrolidine (CAS 1048703-18-9) .
Synthesis and Manufacturing
Primary Synthetic Routes
Two principal methods dominate the synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride:
Reductive Amination Pathway
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Condensation: 3-Fluorophenol reacts with pyrrolidin-3-one under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage.
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Stereoselective Reduction: The ketone intermediate undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) to yield the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
Fluorodehydroxylation Strategy
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Fluorine introduction: Utilizes polyfluoroalcohols as fluorine donors, activated by PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in dichloroethane.
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Silver carbonate acts as a base, facilitating nucleophilic substitution at the phenoxy position.
Table 2: Reaction Conditions Comparison
| Parameter | Reductive Amination | Fluorodehydroxylation |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Stereopurity (ee) | >98% | 85–90% |
| Solvent System | THF/EtOH | Dichloroethane |
Comparative Analysis with Structural Analogs
(3S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1260619-17-7)
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Para- vs. Meta-Fluorine: The 4-fluoro isomer exhibits 30% higher σ-1 receptor affinity but reduced metabolic stability due to enhanced CYP2C19 interactions.
(3R)-3-(4-Fluorophenyl)pyrrolidine (CAS 1048703-18-9)
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Phenyl vs. Phenoxy: Replacement of oxygen with a methylene group abolishes σ-1 binding, highlighting the critical role of the ether linkage .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.25 (m, 1H, ArH), 6.82 (d, J = 8.1 Hz, 2H, ArH), 4.12 (m, 1H, CH-N), 3.45 (m, 2H, pyrrolidine), 2.95 (m, 2H, pyrrolidine).
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HRMS (ESI+): m/z calcd for C₁₀H₁₂FNO⁺ [M-Cl]⁺: 180.0824; found: 180.0821.
Applications in Drug Discovery
Lead Optimization
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Bioisostere Development: The 3-fluorophenoxy group serves as a bioisostere for carboxylate moieties in protease inhibitors.
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PET Tracer Candidates: ¹⁸F-labeled derivatives are under investigation for σ-1 receptor imaging in Alzheimer’s disease models.
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